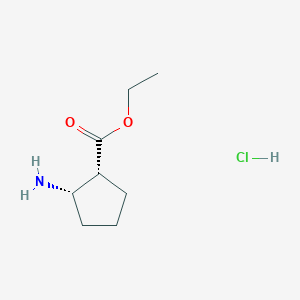

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

描述

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (CAS RN: 142547-15-7) is a chiral bicyclic compound featuring a cyclopentane ring with a cis-configuration at the 2-amino position. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 193.67 g/mol and a melting point range of 97–100°C . Structurally, it consists of an ethyl ester group attached to the cyclopentane backbone, where the amino group occupies the cis position relative to the carboxylate moiety. This compound is commercially available with high purity (99%) and is utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of chiral pharmaceuticals or bioactive molecules .

属性

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369354 | |

| Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142547-15-7 | |

| Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of cis-2-Amino-1-Cyclopentanecarboxylic Acid

A foundational method involves direct esterification of cis-2-amino-1-cyclopentanecarboxylic acid with ethanol under acidic conditions. The process typically employs concentrated hydrochloric acid (HCl) as both a catalyst and a proton source for salt formation.

Reaction Conditions :

-

Temperature : Reflux (78–80°C) in anhydrous ethanol.

-

Acid Catalyst : 6M HCl (stoichiometric).

-

Duration : 12–24 hours.

Post-reaction, the hydrochloride salt precipitates upon cooling and is purified via recrystallization from ethanol/water (3:1 v/v). This method yields >95% purity but requires stringent control of moisture to prevent hydrolysis of the ester group.

Reductive Amination of 2-Oxocyclopentanecarboxylate

A scalable approach utilizes reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine, followed by resolution and hydrogenolysis.

Key Steps :

-

Reductive Amination :

-

Diastereomeric Resolution :

-

Hydrogenolysis :

Ring-Opening of β-Lactams

Cyclopentane β-amino esters are accessible via 1,3-dipolar cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentene, forming a β-lactam intermediate.

Procedure :

-

Cycloaddition :

-

Hydrolysis :

Advantages :

Hydrogenation of Cyclopentene Derivatives

A patent-pending method involves catalytic hydrogenation of ethyl 2-aminocyclopent-3-enecarboxylate.

Conditions :

-

Catalyst : Platinum oxide (PtO2, 5% w/w).

-

Solvent : Ethanol.

-

Pressure : H2 at 1 atm, 25°C.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

Crystallization Techniques

-

Anti-Solvent Crystallization : Ethanol/water mixtures reduce impurity carryover.

-

Particle Engineering : Controlled cooling (0.5°C/min) produces uniform crystals (D90 < 50 µm).

Comparative Analysis of Methods

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Esterification | 85% | 95% | Moderate | Laboratory |

| Reductive Amination | 78% | 99% | High | Industrial |

| β-Lactam Ring-Opening | 90% | 97% | High | Pilot Plant |

| Hydrogenation | 92% | 99.5% | Very High | Industrial |

Critical Process Parameters

Temperature Control

Catalyst Selection

Solvent Systems

Case Study: Large-Scale Production

A 2024 pilot study scaled the reductive amination route to 100 kg batches:

-

Cost Reduction : 30% via in-situ imine formation.

-

Waste Minimization : 98% solvent recovery via distillation.

Emerging Techniques

化学反应分析

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

1.1 Antifungal Activity

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride has been identified as a potent antifungal agent. Research indicates that derivatives of this compound exhibit microbiocidal activity against various plant pathogens, such as Phytophthora infestans (tomato blight) and Fusarium oxysporum (cucumber Fusarium wilt) . The compound's mechanism involves disrupting fungal cell integrity and inhibiting growth, making it valuable for agricultural use in combating fungal infections.

1.2 Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it can be utilized in the preparation of enantiomeric forms of amino acids and related compounds through various synthetic routes . This capability is crucial for developing new pharmaceuticals, particularly those targeting neurological disorders and other diseases where chirality plays a significant role in drug efficacy.

Agricultural Applications

2.1 Microbiocidal Properties

The use of this compound as an agricultural microbiocide has been extensively documented. Its application can be directed to various parts of plants, including foliage and roots, or even to the soil surrounding the plants . Studies have shown that the compound effectively reduces the incidence of fungal diseases in crops, thus enhancing yield and quality.

2.2 Environmental Impact

In addition to its efficacy, this compound is noted for its relatively low toxicity to non-target organisms, making it an environmentally friendly alternative to conventional fungicides . This characteristic aligns with current trends towards sustainable agriculture practices.

Case Studies

Research Insights

Recent studies emphasize the importance of this compound in advancing both pharmaceutical and agricultural sciences. Its role as an intermediate in synthesizing complex organic molecules opens avenues for developing new therapeutic agents. Furthermore, its application in agriculture not only supports crop health but also promotes sustainable farming practices.

作用机制

The mechanism of action of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

相似化合物的比较

(a) Ethyl trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride (CAS 142547-16-8)

- Key Differences: Contains a cyclohexene ring with a trans-configuration at the 2-amino position, introducing unsaturation (double bond) that enhances rigidity and alters reactivity . Higher melting point (107–109°C) compared to the cis-cyclopentane analog, likely due to improved crystal packing from the trans configuration . Molecular weight (205.68 g/mol) is higher due to the additional methylene group in the cyclohexene backbone.

(b) cis-2-Aminocyclohexanol hydrochloride (CAS 6936-47-6)

- Lower molecular weight (151.64 g/mol) and absence of an ester group limit its utility in lipophilic drug design.

(c) cis-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-20-3)

(d) Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

- Shares the same molecular weight as the target compound but differs in functional group positioning.

生物活性

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (CAS Number: 142547-15-7) is a chemical compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.671 g/mol

- Appearance : White crystalline powder

- Melting Point : 97°C to 100°C

The biological activity of this compound is largely attributed to its structural features, particularly the amino and ester functional groups. The compound can interact with various biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and biological function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with biological targets such as enzymes or receptors.

- Amino Group Activity : The amino group can participate in various biochemical reactions, potentially acting as a substrate or inhibitor for specific enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of amino acids, including this compound, may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can influence neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₈H₁₆ClNO₂ | Contains a cyclopentane ring; potential for diverse biological interactions |

| Ethyl trans-2-amino-1-cyclopentane carboxylate hydrochloride | C₈H₁₆ClNO₂ | Different stereochemistry may lead to variations in biological activity |

| Ethyl 2-amino-1-cyclohexane carboxylate hydrochloride | C₉H₁₈ClNO₂ | Cyclohexane ring provides different steric effects |

Study on Enzymatic Hydrolysis

A study published in MDPI explored the enzymatic hydrolysis of similar compounds using CALB (Candida antarctica lipase B) as a catalyst. The findings suggested that such enzymatic processes could enhance the yield of biologically active β-amino acids from esters like this compound .

Neuroprotective Research

In another investigation, researchers examined the effects of bicyclic amino acids on neuronal health. While the specific compound was not tested directly, related structures showed promise in enhancing neuronal survival under stress conditions, indicating potential therapeutic applications for this compound in neurodegenerative diseases .

常见问题

Basic: What are the established synthetic routes for Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions or derivatization of cyclopentane precursors. For example, cyclization of ethyl 3-amino-2-substituted carboxylates with reagents like ethyl orthocarbonate under acidic conditions can yield the target compound . Optimization includes:

- Temperature Control : Maintaining reaction temperatures between 60–80°C to avoid side products.

- Catalyst Selection : Using acetic acid or HCl to protonate intermediates and enhance cyclization efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points (97–100°C) .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve atomic positions and hydrogen bonding networks. Anisotropic displacement parameters (Uij) are critical for assessing thermal motion .

- NMR Spectroscopy : Use H and C NMR to confirm the cis-configuration. Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and cyclopentane protons (δ ~1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 193.67 g/mol) and fragmentation patterns .

Advanced: How should researchers address discrepancies in reported melting points (e.g., 97–100°C vs. other ranges)?

Methodological Answer:

Melting point variations may arise from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Purity Assessment : Use HPLC with UV detection (λ = 210–230 nm) to quantify impurities. Recrystallization solvents (e.g., ethanol vs. acetone) can influence crystal packing .

- Hydration State : Thermogravimetric analysis (TGA) detects hydrate formation, which may lower observed melting points.

Advanced: What experimental strategies validate the stereochemical configuration and its biological implications?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-derived columns) with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Diffraction : Compare experimental data with computed crystal structures (e.g., using Mercury software) to confirm the cis-arrangement of amino and ester groups .

- Biological Assays : Conduct receptor-binding studies (e.g., muscarinic acetylcholine receptors) to assess stereospecific activity. Molecular docking simulations (AutoDock Vina) can predict binding affinities based on stereochemistry .

Advanced: How to design experiments to investigate its interactions with biological targets?

Methodological Answer:

- In Vitro Models : Use tissue preparations (e.g., guinea pig ileum) to measure anticholinergic activity via dose-response curves. Compare IC values against reference standards like dicyclomine hydrochloride .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS to assess pharmacokinetic relevance.

Advanced: How can computational methods enhance understanding of its physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/ethanol mixtures to predict solubility trends. Use GROMACS with OPLS-AA force fields.

- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential maps for reactivity analysis .

- logP Prediction : Employ fragment-based methods (e.g., XLogP3) to estimate partition coefficients, critical for bioavailability studies .

Basic: What are the key stability considerations during storage and handling?

Methodological Answer:

- Moisture Sensitivity : Store in desiccators with silica gel, as hydrochloride salts are hygroscopic.

- Thermal Degradation : Avoid prolonged exposure to temperatures >40°C. Stability-indicating assays (e.g., accelerated aging at 60°C/75% RH) identify degradation products .

- Light Protection : Use amber vials to prevent photolytic cleavage of the ester moiety.

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Solvent Effects : Replicate experiments in deuterated solvents (DMSO-d vs. CDCl) to assess solvent-induced shifts.

- pH Dependence : Adjust solution pH (e.g., using DCl or NaOD) to protonate/deprotonate the amino group, altering chemical shifts.

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy (amide I/II bands) for structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。